molecular formula C16H13NO5S B2939598 2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid CAS No. 793679-41-1

2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid

Cat. No. B2939598
CAS RN: 793679-41-1
M. Wt: 331.34
InChI Key: MJZMXHYGQLJXMG-UHFFFAOYSA-N
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Description

This compound is a research chemical with the CAS number 793679-41-1 . It has a molecular weight of 331.34 and a molecular formula of C16H13NO5S .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 331.34 and a molecular formula of C16H13NO5S . More detailed properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Anti-Helicobacter pylori Agents

Research demonstrates that derivatives of benzoic acid and sulfanyl compounds, such as those structurally related to the given chemical, have been explored for their potential as anti-Helicobacter pylori agents. For instance, compounds derived from a similar scaffold showed potent activity against this gastric pathogen, highlighting the therapeutic potential of such structures in treating infections resistant to conventional antibiotics (Carcanague et al., 2002).

Plant Stress Tolerance

Benzoic acid derivatives, including those structurally similar to the given compound, have been studied for their role in inducing multiple stress tolerances in plants. Research findings suggest that benzoic acid is effective at lower concentrations than its derivatives, such as salicylic acid, in enhancing plant resilience to heat, drought, and chilling stress (Senaratna et al., 2004).

Food Preservation and Safety

The use of benzoic acid and its derivatives as naturally occurring compounds in foods and as additives has been extensively reviewed. These compounds serve as antibacterial and antifungal preservatives, with their widespread occurrence and application raising discussions on their safety, metabolism, and public health implications (del Olmo et al., 2017).

Heterocyclic System Synthesis

The possibilities for constructing novel heterocyclic systems using benzoic acid derivatives have been explored. For example, reactions of sulfanylbenzoic acid derivatives with dihalo ketones have led to the formation of new compounds with potential biological activity, showcasing the versatility of these compounds in synthesizing complex molecular architectures (Tokareva et al., 2011).

Antidepressant Metabolism Studies

The metabolism of novel antidepressants structurally related to the given compound has been studied, identifying the enzymes involved in their biotransformation. This research contributes to our understanding of how these compounds are processed in the body and their potential metabolic pathways (Hvenegaard et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources . As with all chemicals, appropriate safety measures should be taken when handling and storing this compound.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the activities observed in similar benzodioxole derivatives , this compound could be studied for potential applications in medicinal chemistry.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, have been found to interact withGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability.

It’s important to note that this information is based on compounds with similar structures, and the actual properties of this specific compound may vary .

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5S/c18-15(8-23-14-4-2-1-3-11(14)16(19)20)17-10-5-6-12-13(7-10)22-9-21-12/h1-7H,8-9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZMXHYGQLJXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57266125
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid

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